3-(1,3-benzodioxol-5-yl)-N-cyclohexylprop-2-enamide
Description
BenchChem offers high-quality 3-(1,3-benzodioxol-5-yl)-N-cyclohexylprop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-yl)-N-cyclohexylprop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-cyclohexylprop-2-enamide |
InChI |
InChI=1S/C16H19NO3/c18-16(17-13-4-2-1-3-5-13)9-7-12-6-8-14-15(10-12)20-11-19-14/h6-10,13H,1-5,11H2,(H,17,18) |
InChI Key |
HEVXIAMRBRLSEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Biological Activity
3-(1,3-benzodioxol-5-yl)-N-cyclohexylprop-2-enamide, also known as AURORA 937, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₉NO₃
- Molecular Weight : 273.33 g/mol
- IUPAC Name : (E)-3-(1,3-benzodioxol-5-yl)-N-cyclohexylprop-2-enamide
- CAS Number : 1095874-89-7
Biological Activity Overview
Research indicates that compounds containing the benzodioxole moiety often exhibit a range of biological activities, including anti-inflammatory, anticancer, and insecticidal properties. The specific compound 3-(1,3-benzodioxol-5-yl)-N-cyclohexylprop-2-enamide is being investigated for its potential as an enzyme inhibitor and receptor modulator.
The mechanism of action for this compound involves its interaction with various molecular targets. It is hypothesized that it may inhibit specific enzymes by binding to their active sites or modulate receptor activity through interaction with receptor binding sites. The exact pathways remain under investigation but are crucial for understanding its therapeutic potential.
Insecticidal Activity
Research has identified the benzodioxole group as a key pharmacophore associated with insecticidal activity. A related study evaluated the larvicidal effects of 1,3-benzodioxole acids against Aedes aegypti, revealing that compounds with similar structures exhibited significant larvicidal activity without notable toxicity to mammalian cells at certain concentrations . This suggests that 3-(1,3-benzodioxol-5-yl)-N-cyclohexylprop-2-enamide may also possess insecticidal properties worth exploring.
Case Studies and Experimental Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
